molecular formula C4H9FN2O5 B14204735 5-fluoro-1H-pyrimidine-2,4-dione;trihydrate CAS No. 842164-52-7

5-fluoro-1H-pyrimidine-2,4-dione;trihydrate

Cat. No.: B14204735
CAS No.: 842164-52-7
M. Wt: 184.12 g/mol
InChI Key: XHBWXCFSJLHKCC-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrimidine-2,4-dione;trihydrate, also known as 5-fluorouracil, is a fluorinated pyrimidine analog. It is widely recognized for its use in chemotherapy, particularly in the treatment of various cancers. The compound functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrimidine-2,4-dione typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions .

Industrial Production Methods

Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione often employs large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-fluoro-1H-pyrimidine-2,4-dione include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various fluorinated metabolites, while substitution reactions can yield a range of fluorinated derivatives .

Scientific Research Applications

5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound prevents the synthesis of DNA, leading to the death of rapidly dividing cancer cells. Additionally, the compound can be incorporated into RNA and DNA, causing further disruption of cellular processes and ultimately leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into nucleic acids. This dual mechanism of action makes it particularly effective in disrupting the proliferation of cancer cells .

Properties

CAS No.

842164-52-7

Molecular Formula

C4H9FN2O5

Molecular Weight

184.12 g/mol

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione;trihydrate

InChI

InChI=1S/C4H3FN2O2.3H2O/c5-2-1-6-4(9)7-3(2)8;;;/h1H,(H2,6,7,8,9);3*1H2

InChI Key

XHBWXCFSJLHKCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F.O.O.O

Origin of Product

United States

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